molecular formula C16H13N3O6 B5642624 Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5642624
M. Wt: 343.29 g/mol
InChI Key: JVXMBSAHECDVMA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is a complex organic compound with the molecular formula C16H13N3O6 and a molecular weight of 343.29 g/mol . This compound is characterized by its unique structure, which includes a nitro group, a carbamoyl group, and a benzoate ester. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-nitrobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms the methyl ester of 3-nitrobenzoic acid. Subsequently, the ester undergoes a reaction with 2-aminobenzamide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced carbamoyl derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(2-carbamoylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c1-25-16(22)10-6-9(7-11(8-10)19(23)24)15(21)18-13-5-3-2-4-12(13)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXMBSAHECDVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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